molecular formula C16H16Cl3N3O2 B5072675 N-phenyl-N'-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}urea

N-phenyl-N'-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}urea

Cat. No.: B5072675
M. Wt: 388.7 g/mol
InChI Key: FRMJRAVIBZXOMF-UHFFFAOYSA-N
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Description

“N-phenyl-N’-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}urea” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound contains functional groups such as phenyl, urea, and trichloroethyl, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the phenyl, urea, trichloroethyl, and 4-methoxyphenylamino groups would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The phenyl, urea, trichloroethyl, and 4-methoxyphenylamino groups could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. Unfortunately, specific data on these properties is not available .

Safety and Hazards

As with any chemical compound, handling “N-phenyl-N’-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}urea” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and testing to evaluate its biological activity .

Properties

IUPAC Name

1-phenyl-3-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3N3O2/c1-24-13-9-7-12(8-10-13)20-14(16(17,18)19)22-15(23)21-11-5-3-2-4-6-11/h2-10,14,20H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMJRAVIBZXOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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